molecular formula C11H22O B1265601 4-Pentylcyclohexanol CAS No. 54410-90-1

4-Pentylcyclohexanol

Cat. No.: B1265601
CAS No.: 54410-90-1
M. Wt: 170.29 g/mol
InChI Key: VHWGPISIUNUREA-UHFFFAOYSA-N
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Description

4-Pentylcyclohexanol is an organic compound with the molecular formula C₁₁H₂₂O. It is a cyclohexanol derivative where a pentyl group is attached to the fourth carbon of the cyclohexane ring. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanol can be synthesized through the hydrogenation of 4-pentylcyclohexanone. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-pentylcyclohexanone in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 4-pentylcyclohexanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced back to its corresponding alkane, 4-pentylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 4-Pentylcyclohexanone.

    Reduction: 4-Pentylcyclohexane.

    Substitution: 4-Pentylcyclohexyl chloride.

Scientific Research Applications

4-Pentylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of biological pathways involving alcohols and their derivatives. It may also serve as a model compound for understanding the metabolism of similar alcohols in biological systems.

    Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals. Its unique structure allows for the creation of compounds with desirable sensory properties.

Mechanism of Action

The mechanism of action of 4-pentylcyclohexanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in alcohol metabolism. The compound’s hydrophobic pentyl group allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

    Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.

    4-Methylcyclohexanol: Similar structure but with a methyl group instead of a pentyl group.

    4-Ethylcyclohexanol: Contains an ethyl group in place of the pentyl group.

Uniqueness: 4-Pentylcyclohexanol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The pentyl group increases the compound’s hydrophobicity, affecting its solubility and reactivity. This makes this compound particularly useful in applications where longer alkyl chains are desirable, such as in the synthesis of hydrophobic compounds or in studies involving lipid interactions.

Properties

IUPAC Name

4-pentylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWGPISIUNUREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202812
Record name Cyclohexanol, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54410-90-1
Record name 4-Pentylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54410-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 4-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54410-90-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Methyl-butyl)-4'-biphenylcarboxylic acid in racemic form as a raw material was prepared according to a method described in the above Japanese patent No. 908,101 (Japanese patent publication No. Sho 52-41,256/1977). This product had a melting point of 223° C. and when melted, formed a smectic liquid crystal. Further 4-n-pentylcyclohexanol was synthesized by the catalytic hydrogenation of p-n-pentylphenol, and a mixture of 65% of trans-form substance with 35% of cis-form substance obtained by subjecting the above product to fractional distillation was employed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentylcyclohexanol
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4-Pentylcyclohexanol
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4-Pentylcyclohexanol
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